molecular formula C11H13FO B8183290 1-Fluoro-3-isopropoxy-5-vinylbenzene

1-Fluoro-3-isopropoxy-5-vinylbenzene

Cat. No.: B8183290
M. Wt: 180.22 g/mol
InChI Key: ODKWKRUVXDYHMA-UHFFFAOYSA-N
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Description

1-Fluoro-3-isopropoxy-5-vinylbenzene is an organic compound with the molecular formula C11H13FO It is a derivative of benzene, featuring a fluorine atom, an isopropoxy group, and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-3-isopropoxy-5-vinylbenzene can be synthesized through several methods, including:

    Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with functional groups such as fluorine, isopropoxy, and vinyl groups.

    Suzuki-Miyaura Coupling: This cross-coupling reaction is widely used for forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-isopropoxy-5-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives.

Scientific Research Applications

1-Fluoro-3-isopropoxy-5-vinylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-isopropoxy-5-vinylbenzene involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, influencing the behavior of other molecules and systems. For example, its electrophilic aromatic substitution reactions involve the formation of a sigma complex, followed by the regeneration of the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-3-methoxy-5-vinylbenzene
  • 1-Fluoro-3-ethoxy-5-vinylbenzene
  • 1-Fluoro-3-isopropoxybenzene

Uniqueness

1-Fluoro-3-isopropoxy-5-vinylbenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to similar compounds.

Properties

IUPAC Name

1-ethenyl-3-fluoro-5-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKWKRUVXDYHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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